molecular formula C8H17N3O B15308325 N-(2-aminoethyl)piperidine-3-carboxamide

N-(2-aminoethyl)piperidine-3-carboxamide

Cat. No.: B15308325
M. Wt: 171.24 g/mol
InChI Key: SZOQUVJELDGPIV-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)piperidine-3-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an aminoethyl group attached to the nitrogen atom. The carboxamide group is attached to the third carbon of the piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

N-(2-aminoethyl)piperidine-3-carboxamide

InChI

InChI=1S/C8H17N3O/c9-3-5-11-8(12)7-2-1-4-10-6-7/h7,10H,1-6,9H2,(H,11,12)

InChI Key

SZOQUVJELDGPIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(=O)NCCN

Origin of Product

United States

Preparation Methods

Carboxylic Acid to Carboxamide Conversion

Piperidine-3-carboxylic acid is converted to the corresponding carboxamide through classical amidation. The acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) to form the acyl chloride, which reacts with aqueous ammonia:
$$
\text{CH}
3\text{COOH} \xrightarrow{\text{SOCl}2} \text{CH}3\text{COCl} \xrightarrow{\text{NH}3} \text{CH}3\text{CONH}_2
$$
This method yields piperidine-3-carboxamide in ~85% purity, though residual solvents like dioxane may require purification via recrystallization.

Introduction of the 2-Aminoethyl Group

Alkylation of Piperidine Nitrogen

Direct alkylation of piperidine-3-carboxamide with 2-bromoethylamine is hindered by the amine's nucleophilicity, leading to polyalkylation. To mitigate this, a Boc-protection strategy is employed:

  • Protection : Treat piperidine-3-carboxamide with di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) to form $$ N $$-Boc-piperidine-3-carboxamide.
  • Alkylation : React with 2-phthalimidoethyl bromide in the presence of $$ \text{K}2\text{CO}3 $$, yielding $$ N $$-Boc-$$ N' $$-phthalimidoethyl-piperidine-3-carboxamide.
  • Deprotection : Sequential treatment with trifluoroacetic acid (TFA) and hydrazine removes the Boc and phthalimide groups, respectively.

Reaction Conditions :

Step Reagents Temperature Yield
Protection $$ \text{Boc}_2\text{O} $$, DMAP 0°C to rt 92%
Alkylation 2-Phthalimidoethyl bromide, $$ \text{K}2\text{CO}3 $$, DMF 90°C 67%
Deprotection TFA (Boc), $$ \text{NH}2\text{NH}2 $$ (phthalimide) rt 89%

Reductive Amination

An alternative approach avoids halogenated reagents by using reductive amination:

  • Condense piperidine-3-carboxamide with 2-aminoacetaldehyde dimethyl acetal in methanol.
  • Reduce the resulting imine with $$ \text{NaBH}_3\text{CN} $$ at pH 4–5.
  • Hydrolyze the acetal with dilute $$ \text{HCl} $$ to liberate the primary amine.

Advantages :

  • Avoids alkylation byproducts.
  • Yields ~75% with minimal purification.

Catalytic and Mechanistic Insights

Palladium-Catalyzed Coupling

A patent by employs $$ \text{Pd}2(\text{dba})3 $$ and BINAP for C–N bond formation in complex amines. Adapting this to this compound synthesis could involve coupling a piperidine boronic ester with a protected 2-aminoethyl electrophile.

Industrial-Scale Considerations

Cost-Effective Reducing Agents

The use of $$ \text{LiAlH}_4 $$ in small-scale syntheses is prohibitive industrially. Alternatives include catalytic hydrogenation with Raney nickel or transfer hydrogenation using ammonium formate.

Continuous Flow Chemistry

Microreactor systems enhance heat/mass transfer during exothermic steps (e.g., acyl chloride formation), improving safety and scalability. A 2024 study demonstrated a 40% reduction in reaction time for similar amides using flow chemistry.

Analytical and Purification Methods

Chromatography-Free Purification

As emphasized in, column chromatography is avoided in favor of recrystallization. Ethanol/ethyl acetate (1:3) mixtures achieve >99% purity for the final product.

Spectroscopic Characterization

  • $$ ^1\text{H NMR} $$ (400 MHz, D$$ 2$$O) : δ 3.72 (m, 1H, piperidine H3), 3.12 (t, 2H, $$ \text{CH}2\text{NH}_2 $$), 2.85 (m, 2H, piperidine H6), 2.45 (m, 4H, piperidine H2/H4).
  • IR (KBr) : 1650 cm$$ ^{-1} $$ (amide C=O), 3350 cm$$ ^{-1} $$ (N–H stretch).

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-aminoethyl)piperidine-3-carboxylic acid, while reduction may produce N-(2-aminoethyl)piperidine .

Scientific Research Applications

N-(2-aminoethyl)piperidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. For instance, it has been shown to modulate the activity of trace amine-associated receptor 1 (TAAR1), a receptor involved in the regulation of neurotransmitter release. By binding to TAAR1, the compound can influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)piperidine-3-carboxylic acid
  • N-(2-aminoethyl)piperidine
  • 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide

Uniqueness

N-(2-aminoethyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in certain biological assays, making it a valuable molecule for further research and development .

Biological Activity

N-(2-aminoethyl)piperidine-3-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological mechanisms, synthesis, and applications of this compound, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an aminoethyl group and a carboxamide functional group. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its mechanism of action may involve binding to specific enzymes or receptors, modulating their activity, which can lead to therapeutic effects against various pathogens and cancer cell lines.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their normal function and leading to apoptosis in cancer cells.

Synthesis of this compound

The synthesis typically involves several key steps:

  • Starting Materials : The synthesis begins with commercially available piperidine derivatives.
  • Functionalization : The introduction of the aminoethyl group is achieved through nucleophilic substitution reactions.
  • Carboxamide Formation : The final step involves converting the carboxylic acid to a carboxamide through reaction with amines.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that this compound significantly inhibited the growth of HepG2 liver cancer cells, showing an IC50 value of 11.3 µM .
    • Another investigation highlighted its effectiveness against various human cancer cell lines, suggesting a broad-spectrum anticancer potential .
  • Antimicrobial Efficacy :
    • Preliminary studies have shown that this compound exhibits strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameKey FeaturesBiological Activity
N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-carboxamideSimilar piperidine structureEnhanced reactivity and binding affinity; significant anticancer properties
N-(2-Aminoethyl)-1-(4-nitrobenzenesulfonyl)piperidine-3-sulfonamideContains sulfonamide instead of carboxamidePotentially different reactivity; explored for antimicrobial activity
N-(2-Aminoethyl)-N-benzyloxyphenyl benzamidesDifferent aromatic substitutionExhibits distinct pharmacological profiles; studied for neuroprotective effects

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-aminoethyl)piperidine-3-carboxamide, and how can purity be ensured during the process?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the piperidine ring via cyclization reactions using amines and carbonyl compounds.
  • Step 2 : Introduction of the aminoethyl group via nucleophilic substitution or coupling reactions (e.g., using ethylenediamine derivatives).
  • Step 3 : Carboxamide formation using reagents like acid chlorides or anhydrides under anhydrous conditions.
  • Purity Control : Purification via column chromatography or recrystallization, validated by HPLC and mass spectrometry (≥95% purity).

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm amide bond formation and piperidine ring conformation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.
  • X-ray Crystallography : For resolving stereochemistry and bond angles in crystalline forms.
  • Infrared Spectroscopy (IR) : To identify functional groups (e.g., N-H stretches in amides).

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the aminoethyl group while minimizing side products?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance reactivity.
  • Catalysts : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to improve amide bond formation efficiency.
  • Temperature Control : Maintain temperatures between 0–25°C to suppress racemization.
  • Monitoring : Track progress via TLC (thin-layer chromatography) or in-situ FTIR for real-time analysis.

Q. What strategies address the low bioavailability observed in preclinical studies of piperidine-3-carboxamide derivatives?

  • Methodological Answer :

  • Structural Modifications : Introduce PEGylated linkers or fluorinated substituents (e.g., trifluoroethyl groups) to enhance lipophilicity and membrane permeability.
  • Prodrug Design : Mask polar groups (e.g., hydroxyl or amine) with acetyl or tert-butyl carbamate protections to improve metabolic stability.
  • In Vivo Testing : Use pharmacokinetic studies in rodent models to assess clearance rates and optimize dosing regimens.

Q. How can contradictions in NMR spectral data (e.g., tautomerism or dynamic exchange) be resolved for this compound?

  • Methodological Answer :

  • Variable Temperature (VT-NMR) : Conduct experiments at low temperatures (−40°C to 25°C) to "freeze" dynamic processes and resolve overlapping peaks.
  • Computational Modeling : Compare experimental spectra with DFT (density functional theory)-predicted chemical shifts to identify dominant tautomers.
  • Deuterium Exchange Experiments : Use D₂O to confirm exchangeable protons (e.g., NH groups in amides).

Q. What in vitro assays are suitable for evaluating the enzyme inhibitory potential of this compound derivatives?

  • Methodological Answer :

  • Fluorescence-Based Assays : Measure inhibition of target enzymes (e.g., proteases or kinases) using fluorogenic substrates (e.g., AMC-tagged peptides).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) by monitoring real-time interactions between the compound and immobilized enzyme.
  • Cellular Assays : Test cytotoxicity and target engagement in cell lines overexpressing the enzyme of interest (e.g., cancer or neuronal models).

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Docking Refinement : Use molecular dynamics simulations to account for protein flexibility and solvation effects in silico.
  • SAR Studies : Synthesize analogs with incremental structural changes to identify critical pharmacophores.
  • Orthogonal Assays : Validate hits using complementary techniques (e.g., thermal shift assays alongside enzymatic assays).

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